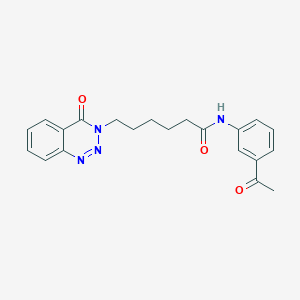

N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

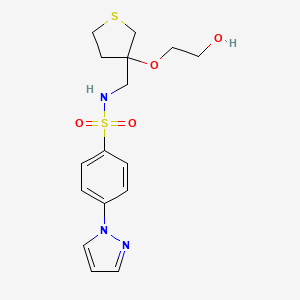

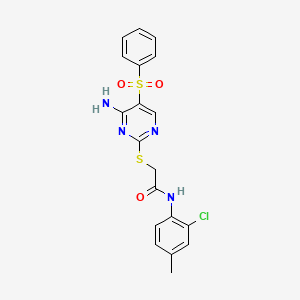

“N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide” is a chemical compound with the molecular formula C21H22N4O3 . It has a molecular weight of 378.432. This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18N4O3/c1-13(24)14-6-4-7-15(12-14)20-18(25)10-5-11-23-19(26)16-8-2-3-9-17(16)21-22-23/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,25) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Scientific Research Applications

Synthesis and Chemical Reactivity

N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide and its derivatives have been studied mainly for their synthesis and chemical reactivity. For example, the synthesis of novel benzenesulfonamide derivatives, which includes the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with various nucleophiles, has been detailed. These reactions result in a range of compounds with potential biological activities, and the theoretical and experimental studies align with spectral data like FTIR, 1H NMR, and MS (Fahim & Shalaby, 2019). Additionally, the synthesis and properties of imidazolo-fused benzotriazinyl radicals have been explored, showcasing a variety of synthesized compounds with detailed structural and magnetic susceptibility analyses (Berezin et al., 2013).

Biological Evaluation

While specific studies on N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide's biological applications are limited, related compounds show significant biological activities. For instance, chlorinated benzenesulfonamide derivatives exhibit notable in vitro antitumor activity against certain cell lines. The potential interactions of these compounds with biological targets have been evaluated through extensive studies, indicating their relevance in medicinal chemistry and drug design (Fahim & Shalaby, 2019).

Photophysical Properties

Compounds related to N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, like 1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yls, have been studied for their optical properties. These studies reveal absorption bands spanning the UV and visible spectrum and demonstrate broadband emission across similar spectral regions. The emission characteristics are attributed to excited electronic states of the radicals, providing insights into their potential photophysical applications (Karecla et al., 2017).

Environmental Stability and Applications

Certain benzotriazole derivatives, closely related to N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, are used as ultraviolet light absorbers and stabilizers, showcasing their importance in protecting materials from light-induced degradation. These compounds' environmental presence, stability, and potential ecological impacts have been subjects of research, highlighting their significance beyond laboratory settings (Zhang et al., 2011).

properties

IUPAC Name |

N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-15(26)16-8-7-9-17(14-16)22-20(27)12-3-2-6-13-25-21(28)18-10-4-5-11-19(18)23-24-25/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNPJAYQTOGSBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320581 |

Source

|

| Record name | N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49664961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

CAS RN |

880811-08-5 |

Source

|

| Record name | N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

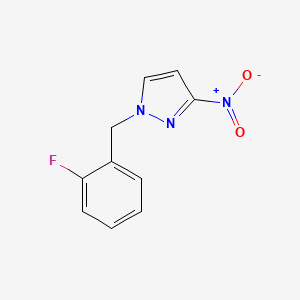

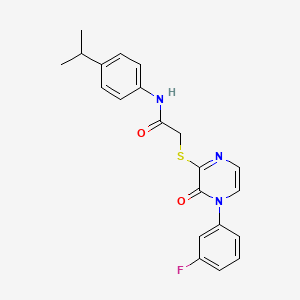

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2632196.png)

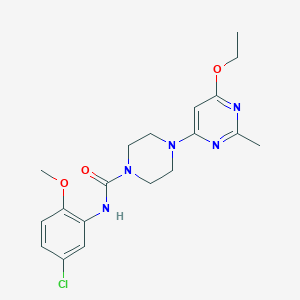

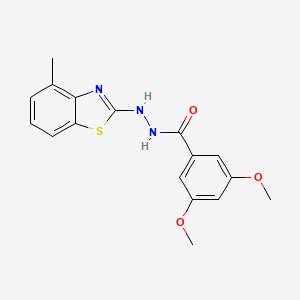

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2632210.png)

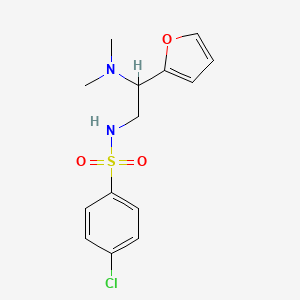

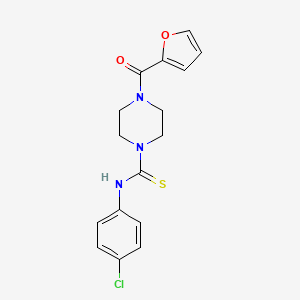

![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2632214.png)